N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the sulfonamide group.
Cyclization Reactions: The pyrazole rings can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine could yield an aminopyrazole derivative, while oxidation of the sulfonamide group could produce a sulfone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive pyrazole compounds.
Industry: Use in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole rings can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo group at position 4.
3,5-Dimethyl-4-bromo-pyrazole: Another pyrazole derivative with similar substituents but lacking the sulfonamide group.
1,3,5-Trisubstituted pyrazoles: A class of compounds with various substituents at positions 1, 3, and 5.
Uniqueness
N~4~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a bromo group, multiple methyl groups, and a sulfonamide group
Properties
Molecular Formula |
C13H20BrN5O2S |
---|---|
Molecular Weight |
390.30 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H20BrN5O2S/c1-9-13(14)11(3)19(17-9)7-5-6-16-22(20,21)12-8-15-18(4)10(12)2/h8,16H,5-7H2,1-4H3 |
InChI Key |
JXBFZKLQNKLGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCCCN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.